8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride
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Overview
Description
8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride is a heterocyclic compound with a molecular formula of C8H11Cl3N2O and a molecular weight of 257.55 g/mol . This compound is characterized by its unique tricyclic structure, which includes a pyridine ring fused to an oxazepine ring. The presence of a chlorine atom at the 8th position adds to its distinct chemical properties.
Preparation Methods
The synthesis of 8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride typically involves the reaction of substituted aldehydes with ethyl acetoacetate and urea in the presence of hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Scientific Research Applications
8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes .
Comparison with Similar Compounds
Similar compounds to 8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride include:
tert-Butyl 8-chloro-2,3-dihydropyrido[3,2-f][1,4]oxazepine-4(5H)-carboxylate: This compound shares a similar core structure but differs in the substituents attached to the oxazepine ring.
Pyridodipyrimidine derivatives: These compounds have a similar tricyclic structure but with different functional groups and substitutions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom, which imparts distinct chemical and biological properties.
Biological Activity
8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine; dihydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique nitrogen and oxygen-containing ring structure, which contributes to its diverse pharmacological properties.
- Molecular Formula : C13H17ClN2O3
- Molecular Weight : 284.74 g/mol
- CAS Number : 956461-79-3
- IUPAC Name : 8-chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine
The biological activity of 8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine is primarily attributed to its interaction with various molecular targets within the body. The compound has shown the ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. This modulation can lead to significant biological effects such as:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes linked to disease processes.
- Receptor Binding : It has been found to bind to receptors that are critical in neurological disorders and other conditions.
Biological Activity
Research indicates that 8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. For instance, it has been tested against various cancer cell lines with promising results indicating cytotoxic effects.
- Neuroprotective Effects : The compound is being investigated for potential neuroprotective effects that could benefit conditions like Alzheimer's disease.
Research Findings
Numerous studies have documented the biological activity of this compound. Below is a summary of key findings from recent research:
Case Studies
-
Anticancer Activity :
- A study conducted on breast cancer cell lines reported that 8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine exhibited significant cytotoxicity and induced apoptosis in cancer cells. The mechanism was linked to the disruption of cell cycle progression and induction of oxidative stress.
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Neurological Implications :
- In animal models simulating neurodegenerative diseases, the compound displayed protective effects against neuronal death and improved cognitive function metrics compared to control groups.
Properties
IUPAC Name |
8-chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O.2ClH/c9-8-3-7-6(5-11-8)4-10-1-2-12-7;;/h3,5,10H,1-2,4H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLIZOIEZIWYPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=NC=C2CN1)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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